molecular formula C11H9N3S B2887304 2-methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole CAS No. 1538767-83-7

2-methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2887304
CAS No.: 1538767-83-7
M. Wt: 215.27
InChI Key: XVQUHWCQWWEURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole is a benzimidazole derivative featuring a methyl group at the 2-position and a 1,3-thiazol-2-yl substituent at the 1-position. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, known for their pharmacological versatility, including antimicrobial, antiviral, and antioxidant properties .

Properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-8-13-9-4-2-3-5-10(9)14(8)11-12-6-7-15-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQUHWCQWWEURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole typically involves the condensation of 2-methylbenzimidazole with a thiazole derivative. One common method is the reaction of 2-methylbenzimidazole with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted benzimidazole or thiazole derivatives.

Scientific Research Applications

2-methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s heterocyclic structure imparts unique electronic and optical properties, making it useful in the development of organic semiconductors and light-emitting materials.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of new chemical entities with diverse applications.

Mechanism of Action

The mechanism of action of 2-methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, leading to modulation of their activity. For example, in antimicrobial applications, the compound may inhibit the function of essential bacterial enzymes, thereby preventing bacterial growth and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

The pharmacological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent variations. Below is a detailed comparison of 2-methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole with structurally similar compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents on Benzimidazole/Thiazole Molecular Weight (g/mol) Melting Point (°C) LogP (Calculated) Key Biological Activities Reference
This compound 2-CH₃, 1-(thiazol-2-yl) 231.28 N/A ~1.2* Antimicrobial, Antiviral (predicted)
5-Methoxy-2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole 5-OCH₃, 2-(thiazol-4-yl) 231.27 N/A 1.5 Not reported
9c (from ) 4-Bromophenyl on thiazole 537.37 179.9 0.86 α-Glucosidase inhibition
5b (from ) Gallic acid moiety 289.25 N/A ~0.5 Antimicrobial (MIC: 0.156 mg·mL⁻¹)
2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole 2-Cl, 6-F on phenyl ring 265.67 N/A 3.1 Not reported

*Estimated via analogous compounds.

Key Observations:

Substituent Effects on Bioactivity :

  • The bromophenyl-substituted compound 9c exhibits α-glucosidase inhibition (IC₅₀ = 91.7 µM), likely due to enhanced hydrophobic interactions with enzyme active sites . In contrast, the target compound’s thiazol-2-yl group may favor binding to viral proteins (e.g., herpesvirus Tsg101) based on structural analogs in .
  • Compound 5b , with a polar gallic acid substituent, shows superior antimicrobial activity (MIC = 0.156 mg·mL⁻¹ against S. aureus) compared to the target compound’s predicted activity, highlighting the role of hydrophilic groups in bacterial membrane penetration .

LogP and Solubility: The chloro-fluorophenyl derivative (LogP = 3.1) is more lipophilic than the target compound (LogP ~1.2), suggesting lower aqueous solubility.

Thiazole Positional Isomerism :

  • The 4-thiazolyl isomer () lacks reported bioactivity, whereas 2-thiazolyl derivatives (e.g., ) are associated with antiviral effects. The 2-position may facilitate better steric alignment with target proteins .

Biological Activity

2-Methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, anticonvulsant, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2SC_9H_8N_2S. Its structure features a benzodiazole ring fused with a thiazole moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiazole-containing compounds exhibit significant anticancer properties. For instance, various thiazole derivatives have shown cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated several thiazole derivatives for their cytotoxicity against human cancer cell lines. The results indicated that compounds with a thiazole ring exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against A-431 and Jurkat cells, suggesting strong anticancer potential .

CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92A-431
Compound 101.98 ± 1.22Jurkat

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. One study reported that certain thiazole-integrated compounds demonstrated significant anticonvulsant activity in animal models, effectively eliminating the tonic extensor phase and providing full protection against induced seizures .

Antimicrobial Activity

In addition to anticancer and anticonvulsant effects, thiazole derivatives have shown promising antimicrobial activity. Research has indicated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Example of Antimicrobial Efficacy

A specific study highlighted the antimicrobial activity of a thiazole derivative against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating effectiveness at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole or benzodiazole rings can significantly enhance their efficacy.

Key Findings in SAR

  • The presence of electron-donating groups (e.g., methoxy) on the phenyl ring enhances cytotoxic activity.
  • Substituents at positions 4 and 5 of the thiazole ring are critical for maintaining high levels of biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole, and how do solvent/catalyst systems influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of benzodiazole precursors with thiazole derivatives. Key steps include:

  • Use of polar aprotic solvents (e.g., DMF) and catalysts like POCl₃ for cyclization reactions (common in benzothiazole synthesis) .
  • Monitoring reaction progress via TLC and optimizing temperature (60–65°C) to avoid side products .
    • Validation : Confirm purity via melting point analysis and elemental composition (C, H, N, S) using combustion analysis, with <1% deviation between calculated and observed values .

Q. How is structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer :

  • IR spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for thiazole and benzodiazole rings) .
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm) .
  • Mass spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., HIV-1 protease, ATPases). Prioritize compounds with docking scores ≤−7.0 kcal/mol .
  • Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with activity .
    • Case Study : Compound 9c (a benzodiazole-thiazole hybrid) showed strong binding to α-glucosidase in docking studies, suggesting hypoglycemic potential .

Q. What strategies resolve contradictions in elemental analysis vs. experimental data during synthesis?

  • Methodological Answer :

  • Scenario : Discrepancies in %C or %N may arise from incomplete combustion or hygroscopic intermediates.
  • Solutions :
  • Re-crystallize the compound using mixed solvents (e.g., ethanol-water) to remove impurities .
  • Use HPLC-MS to detect trace contaminants (e.g., unreacted starting materials) .

Q. What in vitro assays evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays (MIC ≤ 25 µg/mL against S. aureus or C. albicans) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ < 10 µM for HepG2) .
  • Anti-inflammatory : COX-2 inhibition assay (≥50% inhibition at 50 µM) .

Q. How does modifying substituents on the benzodiazole or thiazole rings affect biological activity?

  • Methodological Answer :

  • Introduce electron-donating groups (e.g., -OCH₃) on the benzodiazole to enhance π-π stacking with target enzymes .
  • Replace the methyl group with bulkier substituents (e.g., -CF₃) to improve metabolic stability .
    • Data Analysis : SAR studies show that 4-fluorophenyl substitution on thiazole increases antibacterial activity by 2-fold compared to methyl groups .

Methodological Best Practices

Q. What purification techniques are effective post-synthesis?

  • Answer :

  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for optimal separation .
  • Recrystallization : Ethanol or acetonitrile yields high-purity crystals for X-ray diffraction (as in benzothiazole analogs) .

Q. How to optimize reaction conditions for scale-up synthesis?

  • Answer :

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining yield .
  • Solvent-free conditions : Minimize waste using Eaton’s reagent (P₂O₅/CH₃SO₃H) for Friedel-Crafts acylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.